molecular formula C16H16N2O B1197859 6-methoxy-n,n-dimethylacridin-3-amine CAS No. 84746-04-3

6-methoxy-n,n-dimethylacridin-3-amine

Cat. No.: B1197859
CAS No.: 84746-04-3
M. Wt: 252.31 g/mol
InChI Key: DTOVJCQISCTEIV-UHFFFAOYSA-N
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Description

6-methoxy-n,n-dimethylacridin-3-amine is a synthetic compound belonging to the acridine family. . This compound is known for its fluorescent properties and has been used in various scientific research applications.

Chemical Reactions Analysis

6-methoxy-n,n-dimethylacridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where the dimethylamino group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-methoxy-n,n-dimethylacridin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a fluorescent dye in various chemical analyses.

    Biology: The compound is used as a fluorochrome for staining cells, including LM- and HeLa-cells.

    Medicine: It has been studied for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: The compound is used in the development of fluorescent materials for visualization of biomolecules and in laser technologies.

Mechanism of Action

The mechanism of action of 6-methoxy-n,n-dimethylacridin-3-amine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and related enzymes, leading to various biological effects . The compound targets DNA and RNA, binding to these molecules and affecting their function.

Comparison with Similar Compounds

6-methoxy-n,n-dimethylacridin-3-amine can be compared with other acridine derivatives such as:

  • 3-Amino-6-methoxyacridine
  • 3-Amino-7-methoxyacridine
  • Acridine orange

These compounds share similar fluorescent properties and biological activities but differ in their specific functional groups and resulting chemical behaviors . The uniqueness of this compound lies in its specific dimethylamino and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-N,N-dimethylacridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-18(2)13-6-4-11-8-12-5-7-14(19-3)10-16(12)17-15(11)9-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOVJCQISCTEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=NC3=C(C=CC(=C3)OC)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233760
Record name 3-Dimethylamino-6-methoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84746-04-3
Record name 3-Dimethylamino-6-methoxyacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Dimethylamino-6-methoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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